molecular formula C13H18Cl2N2O2 B2525958 tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate CAS No. 1245622-39-2

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate

Cat. No. B2525958
M. Wt: 305.2
InChI Key: YUKKHANGUKIABG-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical entity that can be considered a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications, including use as herbicides, insecticides, and in pharmaceuticals. The tert-butyl group attached to the nitrogen atom of the carbamate moiety is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is not directly described in the provided papers. However, tert-butyl N-hydroxycarbamate has been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, which suggests that similar methods could potentially be adapted for the synthesis of the compound . Additionally, the use of tert-butanesulfinamide with aldehydes and ketones to prepare N-tert-butanesulfinyl imines indicates the versatility of tert-butyl groups in the synthesis of nitrogen-containing compounds . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles to yield functionalized carbamates also demonstrates the reactivity of tert-butyl carbamates in synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is not directly analyzed in the provided papers. However, the molecular structure of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, has been characterized by X-ray crystallography, revealing a cis urethane linkage and dimer formation through hydrogen bonding . This information could be extrapolated to suggest that tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate may also form specific conformations and intermolecular interactions based on its functional groups.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamates is highlighted in several papers. Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, indicating that tert-butyl carbamates can participate in reactions to form nitrogen-oxygen bonds . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate through acylation, nucleophilic substitution, and reduction steps further demonstrates the chemical transformations that tert-butyl carbamates can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate are not directly reported in the provided papers. However, the analysis of related compounds can provide some insights. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization suggests that tert-butyl carbamates can be analyzed using chromatographic techniques, which could be relevant for the physical and chemical characterization of the compound . The thermal, X-ray, and DFT analyses of tert-butyl-containing compounds provide a basis for understanding the stability and electronic structure of such molecules .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • Tert-butyl carbamates serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is highlighted as an important intermediate in synthesizing omisertinib (AZD9291), with research demonstrating a rapid synthetic method that achieves an 81% yield across three steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
  • Another study details the preparation of carbamate derivatives through a process involving protection of amino groups and subsequent reactions, illustrating the compound's role in synthesizing complex chemical structures (Wu, 2011).

Catalysis and Chemical Reactions

  • Research into catalysis and chemical reactions utilizing tert-butyl carbamates reveals their versatility. For instance, indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, transforming various amines into N-tert-butyl-carbamates with excellent yields under solvent-free conditions. This chemoselective conversion demonstrates the compound's utility in synthesizing protected amines without side reactions (Chankeshwara & Chakraborti, 2006).

Molecular Structure and X-Ray Analysis

  • Studies on the molecular structure of carbamate derivatives, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, utilize techniques like FT-NMR and FT-IR spectroscopy, as well as single crystal X-ray diffraction, to elucidate their crystal structures. These analyses contribute to our understanding of the compound's conformation and intermolecular interactions, which are crucial for designing molecules with desired properties (Kant et al., 2015).

Safety And Hazards

The compound is classified as Skin Corr. 1B under the GHS classification, indicating it can cause skin corrosion . The safety precautions include avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKHANGUKIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate

Synthesis routes and methods

Procedure details

A solution of 440 mg (1.31 mmol) of the compound of Example 23A in 100 ml of methanol was hydrogenated in a continuous-flow hydrogenation apparatus fitted with a Raney-nickel cartridge (H-Cube from Thales Nano, Budapest, Model HC-2-SS) at a flow rate of 1 ml/min, a temperature of 40° C. and at standard pressure. After the reaction had ended, the solution was freed from the methanol on a rotary evaporator and the residue was dried briefly under high vacuum. This gave 370 mg (91% of theory) of the title compound.
Name
compound
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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